molecular formula C4H4N6 B157187 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine CAS No. 10179-84-7

1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine

Cat. No. B157187
CAS RN: 10179-84-7
M. Wt: 136.12 g/mol
InChI Key: VJCQEPWQSBKWTE-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine is a triazolopyrimidine that is [1,2,3]triazolo [4,5-d]pyrimidine bearing an amino substituent at position 7 . It has been identified as a reversible myeloperoxidase inhibitor .


Synthesis Analysis

The synthesis of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine and its derivatives has been reported in several studies. For instance, a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular formula of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine is C4H4N6, and its molecular weight is 136.11 . More detailed structural information can be found in the referenced databases .


Physical And Chemical Properties Analysis

1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine is a white to off-white solid. It has a melting point of >300 °C and a boiling point of approximately 240.36°C. Its density is roughly 1.3184, and it has a refractive index of approximately 1.8750. It is slightly soluble in DMSO and very slightly soluble in methanol when heated and sonicated .

Scientific Research Applications

CDK2 Inhibitors

The compound has been used in the synthesis of novel CDK2 inhibitors. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Anti-Cancer Agents

The compound has shown potential as an anti-cancer agent. Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Especially, compound 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

USP28 Inhibitors

The compound has been used in the synthesis of potent USP28 inhibitors. Ubiquitin specific peptidase 28 (USP28) is closely associated with the occurrence and development of various malignancies, and thus has been validated as a promising therapeutic target for cancer therapy . Especially, compound 19 potently inhibited USP28 (IC50 = 1.10 ± 0.02 μmol/L, Kd = 40 nmol/L), showing selectivity over USP7 and LSD1 (IC50 > 100 μmol/L) .

Anti-Proliferative Agents

The compound has shown potential as an anti-proliferative agent. Compound 19 reversibly bound to USP28 and directly affected its protein levels, thus inhibiting the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .

FABP4 and FABP5 Inhibitors

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . The compound could potentially be used in the development of FABP4 and FABP5 inhibitors.

Safety and Hazards

The safety data sheet for 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. In case of contact, wash off with soap and plenty of water .

Future Directions

While the future directions for the research and development of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine are not explicitly mentioned in the retrieved sources, the compound’s potential as a CDK2 inhibitor suggests that it could be further explored for its therapeutic potential in cancer treatment .

properties

IUPAC Name

2H-triazolo[4,5-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6/c5-4-6-1-2-3(7-4)9-10-8-2/h1H,(H3,5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCQEPWQSBKWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC2=NNN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342902
Record name 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine

CAS RN

10179-84-7
Record name 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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